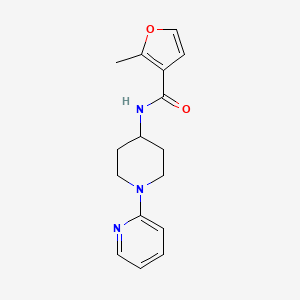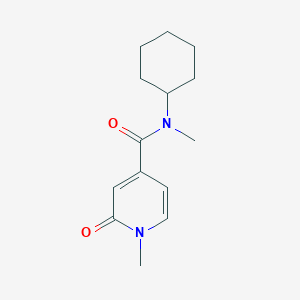
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been studied extensively in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases.
作用機序
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibits the activity of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide have been extensively studied in scientific research. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibition. This makes it a useful tool for studying the role of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in cellular processes. However, one of the limitations of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of the compound in lab experiments.
将来の方向性
There are several future directions for the study of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide. One potential direction is the development of more potent and selective inhibitors of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide for use in the treatment of cancer, inflammation, and other diseases. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential toxicity and side effects should be further studied to ensure its safety for use in clinical settings.
合成法
The synthesis of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide involves the reaction of 1-bromo-2-(pyridin-2-yl)piperidine with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
科学的研究の応用
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-4-3-5-12)17-13-7-10-18(11-8-13)14-6-1-2-9-16-14/h1-2,6,9,12-13H,3-5,7-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZIBULIHUBWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)


![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)


![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
